![molecular formula C19H12F2N2O2S B2416185 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-19-7](/img/no-structure.png)

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as FPtdC, is a novel thienopyrimidine nucleoside analog that has shown potential in the field of cancer research. This compound was first synthesized in 2017 by researchers at the University of California, San Francisco.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Research conducted by R. More, J. Chandra, S. L. Nargund, and L. G. Nargund (2013) on substituted thienopyrimidines, which are structurally related to 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, demonstrated antibacterial properties. The synthesis involved various aromatic amines and showcased the potential of these compounds in developing new antibacterial agents (More et al., 2013).

Herbicidal Activities

Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including derivatives structurally similar to the chemical compound . These compounds exhibited significant herbicidal activities against Brassica napus, highlighting their potential use in agricultural applications (Huazheng, 2013).

Non-peptide Antagonist for LHRH Receptor

S. Sasaki, N. Cho, Y. Nara, and colleagues (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative that acts as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This finding has significant implications for the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).

Synthesis and Biological Activity in Cancer Research

The synthesis and evaluation of thienopyrimidine derivatives for their anticancer activities have been a focus of several studies. For instance, N. Kumar and Sanjay K. Sharma (2022) reported on the synthesis of N-substituted indole derivatives showing promising anticancer activity against MCF-7 human breast cancer cell line (Kumar & Sharma, 2022). Additionally, Ju Liu, Jiantao Shi, Yilin Gong, and colleagues (2019) prepared a thieno[3,2-d]pyrimidine derivative that exhibited significant antiproliferative activity against several cancer cell lines, further demonstrating the therapeutic potential of such compounds (Liu et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-fluorobenzaldehyde to form 1-(2-fluorobenzyl)-3-(3-fluorophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by cyclization of the intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-fluorobenzaldehyde", "thiosemicarbazide", "acetic anhydride", "catalyst" ], "Reaction": [ "Condensation of 2-fluorobenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form 1-(2-fluorobenzyl)-3-(3-fluorophenyl)prop-2-en-1-one", "Reaction of 1-(2-fluorobenzyl)-3-(3-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in ethanol to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system", "Cyclization of the intermediate with acetic anhydride in the presence of a catalyst to form 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |

Número CAS |

1326849-19-7 |

Fórmula molecular |

C19H12F2N2O2S |

Peso molecular |

370.37 |

Nombre IUPAC |

3-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2 |

Clave InChI |

PYDUOQKRDYBQNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

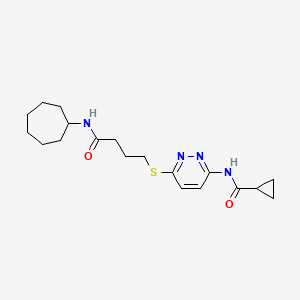

![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)

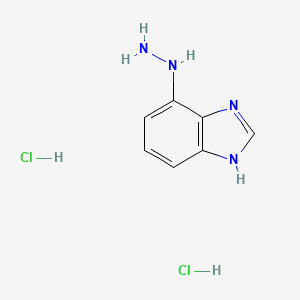

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2416106.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)

![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)